molecular formula C22H27BrN4O3S B10945020 2-({3-[(3-bromophenoxy)methyl]phenyl}carbonyl)-N-[3-(morpholin-4-yl)propyl]hydrazinecarbothioamide

2-({3-[(3-bromophenoxy)methyl]phenyl}carbonyl)-N-[3-(morpholin-4-yl)propyl]hydrazinecarbothioamide

Cat. No.: B10945020
M. Wt: 507.4 g/mol
InChI Key: ZDWHSXLMNBHWIM-UHFFFAOYSA-N
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Description

2-{3-[(3-BROMOPHENOXY)METHYL]BENZOYL}-N-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a bromophenoxy group, a benzoyl group, a morpholinopropyl group, and a hydrazinecarbothioamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(3-BROMOPHENOXY)METHYL]BENZOYL}-N-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The initial step often includes the bromination of phenol to obtain 3-bromophenol, followed by its reaction with benzyl chloride to form 3-(bromophenoxy)methylbenzene. This intermediate is then subjected to further reactions to introduce the benzoyl, morpholinopropyl, and hydrazinecarbothioamide groups under controlled conditions, such as specific temperatures, solvents, and catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(3-BROMOPHENOXY)METHYL]BENZOYL}-N-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{3-[(3-BROMOPHENOXY)METHYL]BENZOYL}-N-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development and pharmacological studies.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{3-[(3-BROMOPHENOXY)METHYL]BENZOYL}-N-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-2-methyl-N-(3-(triethoxysilyl)propyl)propanamide
  • 2-(3-Bromophenoxy)-N-methylacetamide
  • 2-{3-[(3-bromophenoxy)methyl]benzoyl}-N-(2-ethoxyphenyl)hydrazinecarbothioamide

Uniqueness

2-{3-[(3-BROMOPHENOXY)METHYL]BENZOYL}-N-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C22H27BrN4O3S

Molecular Weight

507.4 g/mol

IUPAC Name

1-[[3-[(3-bromophenoxy)methyl]benzoyl]amino]-3-(3-morpholin-4-ylpropyl)thiourea

InChI

InChI=1S/C22H27BrN4O3S/c23-19-6-2-7-20(15-19)30-16-17-4-1-5-18(14-17)21(28)25-26-22(31)24-8-3-9-27-10-12-29-13-11-27/h1-2,4-7,14-15H,3,8-13,16H2,(H,25,28)(H2,24,26,31)

InChI Key

ZDWHSXLMNBHWIM-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCNC(=S)NNC(=O)C2=CC=CC(=C2)COC3=CC(=CC=C3)Br

Origin of Product

United States

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